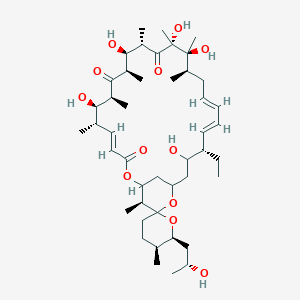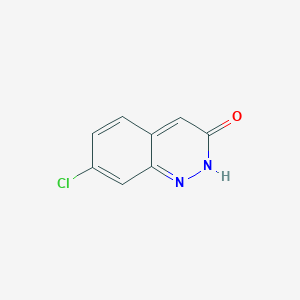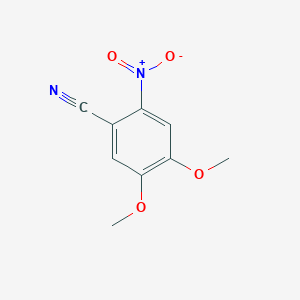
3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring with chlorine atoms at the 6 and 7 positions, and a propanoic acid group at the 3 position. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
The synthesis of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-amino-5,6-dichlorobenzenesulfonamide with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiadiazine ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Análisis De Reacciones Químicas
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms (chlorine) in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. The compound’s antimicrobial and antiviral activities are likely due to its ability to interfere with essential biological processes in pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents . While these compounds share a similar core structure, the presence of different substituents can significantly impact their pharmacological properties. For instance, the dichloro substitution in 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide may enhance its antimicrobial activity compared to other derivatives .
Propiedades
Número CAS |
101063-94-9 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O4S |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clave InChI |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















